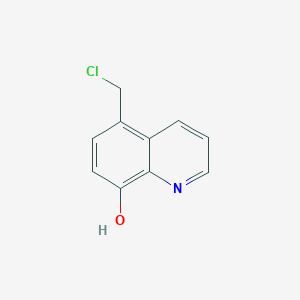

5-(Chloromethyl)quinolin-8-ol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-(chloromethyl)quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c11-6-7-3-4-9(13)10-8(7)2-1-5-12-10/h1-5,13H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGOBHUWKRDXZEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70906080 | |

| Record name | 5-(Chloromethyl)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70906080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4053-45-6, 10136-57-9 | |

| Record name | 8-Quinolinol, 5-(chloromethyl)-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004053456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Chloromethyl)quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70906080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic and Biological Insights into 5-(Chloromethyl)quinolin-8-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and potential biological significance of 5-(Chloromethyl)quinolin-8-ol. Given the interest in quinoline derivatives for drug development, this document collates available data on its synthesis, characterization, and hypothetical signaling pathway interactions to serve as a valuable resource for the scientific community.

Spectroscopic Data Summary

| Spectroscopic Technique | Form of Analyte | Expected Observations | Reference |

| ¹H NMR | 5-(Chloromethyl)quinolin-8-ol Hydrochloride | Data not explicitly available in reviewed literature. Expected signals would include aromatic protons of the quinoline ring, a singlet for the chloromethyl protons (-CH₂Cl), and a signal for the hydroxyl proton. | [1] |

| ¹³C NMR | 5-(Chloromethyl)quinolin-8-ol Hydrochloride | Data not explicitly available in reviewed literature. Expected signals would correspond to the carbon atoms of the quinoline ring system and the chloromethyl group. | [1] |

| Infrared (IR) | 5-(Chloromethyl)quinolin-8-ol Hydrochloride | Characterized by this method, but specific absorption bands are not detailed in the available literature. Expected characteristic peaks would include O-H stretching, C-H aromatic stretching, C=C and C=N aromatic ring stretching, and C-Cl stretching. | [1] |

| Mass Spectrometry (MS) | 5-(Chloromethyl)quinolin-8-ol | Molecular Weight: 193.63 g/mol . The mass spectrum would be expected to show a molecular ion peak corresponding to this mass. | [2] |

Experimental Protocols

The synthesis of 5-(Chloromethyl)quinolin-8-ol hydrochloride is a key step in the preparation of various quinoline derivatives. The following protocol is based on established synthetic methods.

Synthesis of 5-(Chloromethyl)quinolin-8-ol Hydrochloride

The synthesis of 5-(Chloromethyl)quinolin-8-ol hydrochloride is typically achieved through the chloromethylation of 8-hydroxyquinoline. This electrophilic aromatic substitution reaction introduces a chloromethyl group onto the quinoline ring.

Reaction Scheme:

A simplified reaction scheme for the synthesis.

Procedure:

-

Reaction Setup: 8-Hydroxyquinoline is dissolved in a suitable solvent, typically concentrated hydrochloric acid.

-

Addition of Reagents: Formaldehyde (or a formaldehyde equivalent such as paraformaldehyde) is added to the solution.

-

Reaction Conditions: The reaction mixture is stirred, often at a controlled temperature, for a specified period to allow for the chloromethylation to occur.

-

Isolation and Purification: The product, 5-(Chloromethyl)quinolin-8-ol hydrochloride, precipitates from the reaction mixture and can be isolated by filtration. Further purification can be achieved by recrystallization from an appropriate solvent.

Potential Biological Activity and Signaling Pathway

Derivatives of 5-(Chloromethyl)quinolin-8-ol have been investigated for their biological activities, including antibacterial and anticancer properties. While the specific molecular targets of 5-(Chloromethyl)quinolin-8-ol are not yet fully elucidated, the PI3K/Akt/mTOR signaling pathway is a known target for various quinoline-based compounds in the context of cancer therapy. It is plausible that 5-(Chloromethyl)quinolin-8-ol or its derivatives may exert their potential anticancer effects through modulation of this critical pathway.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for drug development.

Hypothesized interaction of quinoline derivatives with the PI3K/Akt/mTOR pathway.

This diagram illustrates the canonical PI3K/Akt/mTOR signaling cascade. Growth factors bind to receptor tyrosine kinases, activating PI3K. PI3K then phosphorylates PIP2 to generate PIP3, which in turn activates Akt. Activated Akt can then phosphorylate a range of downstream targets, including mTORC1, leading to increased cell growth and proliferation and the inhibition of apoptosis. Quinoline derivatives, such as 5-(Chloromethyl)quinolin-8-ol, may potentially inhibit key kinases in this pathway, such as PI3K, Akt, or mTOR, thereby disrupting these pro-survival signals in cancer cells. Further research is required to validate this hypothesis and to identify the specific molecular interactions.

References

Metal Chelating Properties of 5-(Chloromethyl)quinolin-8-ol with Transition Metals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Chloromethyl)quinolin-8-ol (CMQ) is a versatile synthetic intermediate derived from the highly adaptable 8-hydroxyquinoline scaffold. Its inherent chelating ability, stemming from the nitrogen atom of the quinoline ring and the hydroxyl group at the 8-position, makes it and its derivatives subjects of significant interest in coordination chemistry and medicinal research. This technical guide provides a comprehensive overview of the metal chelating properties of 5-(Chloromethyl)quinolin-8-ol and its derivatives with various transition metals. It includes detailed experimental protocols for the synthesis of the ligand and its metal complexes, a summary of key characterization data, and visual representations of experimental workflows. While direct quantitative data on the stability constants of CMQ with transition metals is not extensively available in the current literature, this guide presents data from closely related derivatives to provide valuable insights for researchers in the field.

Introduction

8-Hydroxyquinoline (8HQ) and its derivatives are a well-established class of chelating agents with a broad spectrum of applications, including in analytical chemistry, as antimicrobial and anticancer agents, and in the development of therapeutics for neurodegenerative diseases. The chelating properties of 8HQ are attributed to the bidentate coordination of a metal ion by the nitrogen atom of the quinoline ring and the deprotonated oxygen of the hydroxyl group.

5-(Chloromethyl)quinolin-8-ol (CMQ) is a key derivative of 8HQ that serves as a precursor for the synthesis of a wide array of more complex ligands. The chloromethyl group at the 5-position provides a reactive site for nucleophilic substitution, allowing for the facile introduction of various functional groups. This modularity enables the fine-tuning of the steric and electronic properties of the resulting ligands, thereby influencing their metal-binding affinity, selectivity, and the biological activity of their metal complexes. This guide focuses on the synthesis, characterization, and metal-chelating properties of CMQ and its derivatives with transition metals such as copper(II), nickel(II), cobalt(II), manganese(II), and zinc(II).

Synthesis of 5-(Chloromethyl)quinolin-8-ol and its Derivatives

The synthesis of 5-(Chloromethyl)quinolin-8-ol hydrochloride is a crucial first step in the preparation of its derivatives and their subsequent metal complexes.

Synthesis of 5-(Chloromethyl)quinolin-8-ol Hydrochloride

A common method for the chloromethylation of 8-hydroxyquinoline involves its reaction with formaldehyde and hydrochloric acid. While specific reaction conditions can vary, a general procedure is outlined below.

Experimental Protocol:

-

8-Hydroxyquinoline is dissolved in a suitable solvent, often a mixture of ethanol and concentrated hydrochloric acid.

-

Paraformaldehyde is added to the solution.

-

The mixture is heated under reflux for a specified period.

-

Upon cooling, the product, 5-(chloromethyl)-8-hydroxyquinoline hydrochloride, precipitates and can be collected by filtration.

-

The crude product is typically washed with a cold solvent, such as ethanol or acetone, and dried.

Synthesis of 5-(Chloromethyl)quinolin-8-ol Derivatives

The chloromethyl group of CMQ is susceptible to nucleophilic substitution, allowing for the synthesis of a variety of ligands. A general scheme for this is the condensation of CMQ with an amine or an alcohol.

Experimental Protocol for Amine Derivatives:

-

5-(Chloromethyl)quinolin-8-ol hydrochloride (CMQ) and the desired amine are suspended in a suitable solvent like acetone[1].

-

A base, such as sodium bicarbonate, is added to neutralize the hydrochloride and facilitate the reaction[1].

-

The reaction mixture is warmed on a steam bath for several hours[1].

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC)[1].

-

After the reaction is complete, the solution is made basic with an ammonium hydroxide solution[1].

-

The solvent is removed, and the final product is collected[1].

Experimental Protocol for Ether Derivatives:

-

5-Chloromethyl-8-quinolinol is condensed with an alcohol (e.g., benzyl alcohol) in the presence of a base like sodium carbonate[2].

-

The mixture is warmed on a steam bath, and the alcohol is distilled off[2].

-

The resulting solid is dissolved in water and made basic with ammonium hydroxide[2].

-

The solid product is then collected by filtration and dried[2].

Diagram of Synthetic Pathway from CMQ

Caption: Synthetic routes to derivatives of 5-(Chloromethyl)quinolin-8-ol.

Synthesis of Transition Metal Complexes

The 8-hydroxyquinoline moiety in CMQ and its derivatives acts as a bidentate ligand, coordinating to transition metal ions through the quinoline nitrogen and the hydroxyl oxygen.

General Experimental Protocol for Metal Complex Synthesis

-

A solution of the transition metal salt (e.g., nitrate, chloride, or acetate) in a suitable solvent (often water or ethanol) is prepared.

-

A solution of the 5-(chloromethyl)quinolin-8-ol derivative ligand is prepared in a solvent such as dimethylformamide (DMF) or ethanol[2].

-

The metal salt solution is added to the ligand solution with stirring[2].

-

The pH of the resulting mixture is adjusted to a specific range (e.g., 4.5-6.0) using a dilute base like NaOH to facilitate complexation[2].

-

The reaction mixture is often stirred and may be heated for a period to ensure complete formation of the complex.

-

The resulting solid metal complex is collected by filtration, washed with appropriate solvents, and dried under vacuum[2].

Diagram of Metal Complex Formation Workflow

Caption: General workflow for the synthesis of transition metal complexes.

Characterization of Metal Complexes

The synthesized metal complexes are typically characterized using a variety of spectroscopic and analytical techniques to determine their structure, stoichiometry, and physicochemical properties.

Spectroscopic and Analytical Data

The following tables summarize the characterization data for transition metal complexes of ligands derived from 5-(Chloromethyl)quinolin-8-ol. It is important to note that this data is for derivatives of CMQ, as comprehensive data for CMQ itself is limited.

Table 1: Elemental Analysis and Physical Properties of Metal Complexes with a CMQ-Thiadiazole Derivative [1]

| Complex | Color | Yield (%) | M.p. (°C) | % Metal (Calc.) | % Metal (Found) | % C (Calc.) | % C (Found) | % H (Calc.) | % H (Found) | % N (Calc.) | % N (Found) |

| [Cu(L)₂] | Greenish Blue | 68 | >300 | 6.87 | 6.75 | 51.98 | 51.82 | 2.81 | 2.75 | 12.12 | 12.01 |

| [Ni(L)₂] | Green | 65 | >300 | 6.38 | 6.25 | 52.34 | 52.18 | 2.83 | 2.78 | 12.21 | 12.11 |

| [Co(L)₂] | Brown | 62 | >300 | 6.41 | 6.32 | 52.31 | 52.21 | 2.83 | 2.76 | 12.20 | 12.09 |

| [Mn(L)₂] | Light Brown | 70 | >300 | 5.99 | 5.85 | 52.69 | 52.51 | 2.85 | 2.79 | 12.29 | 12.15 |

| [Zn(L)₂] | Yellow | 72 | >300 | 7.07 | 6.95 | 51.78 | 51.62 | 2.80 | 2.74 | 12.10 | 12.00 |

| L = 2-(8-Quinolinol-5-yl)–methyl amino-5-(4-bromo-phenyl)-1,3,4-thiadiazole |

Table 2: Magnetic Moment and Molar Conductance of Metal Complexes with a CMQ-Thiadiazole Derivative [1]

| Complex | Magnetic Moment (B.M.) | Molar Conductance (Ω⁻¹ cm² mol⁻¹) |

| [Cu(L)₂] | 1.85 | 10.5 |

| [Ni(L)₂] | 3.15 | 9.8 |

| [Co(L)₂] | 4.85 | 11.2 |

| [Mn(L)₂] | 5.92 | 10.1 |

| [Zn(L)₂] | Diamagnetic | 12.5 |

| L = 2-(8-Quinolinol-5-yl)–methyl amino-5-(4-bromo-phenyl)-1,3,4-thiadiazole |

Table 3: Characterization Data for Metal Complexes with a CMQ-Benzyl Ether Derivative (BeMQ) [2]

| Complex | Color | Yield (%) | Magnetic Moment (μeff, B.M.) |

| [Cu(BeMQ)(8HQ)]NO₃ | Greenish | 65 | 1.82 |

| [Ni(BeMQ)(8HQ)]NO₃ | Dull Greenish | 65 | 3.11 |

| [Co(BeMQ)(8HQ)]NO₃ | Light Brown | 61 | 4.95 |

| [Mn(BeMQ)(8HQ)]NO₃ | Light Pink | 73 | 5.55 |

| [Zn(BeMQ)(8HQ)]NO₃ | Pale Yellow | 64 | Diamagnetic |

| BeMQ = 5-[(benzyloxy) methyl] quinolin-8-ol; 8HQ = 8-hydroxyquinoline |

Stability of Metal Complexes

The stability of metal complexes is a critical parameter, particularly for applications in drug development and biological systems. The stability constant (K) provides a quantitative measure of the affinity between a metal ion and a ligand.

Determination of Stability Constants

A common method for determining the stability constants of metal complexes is the pH-metric titration technique, often referred to as the Bjerrum method.

Experimental Protocol for pH-Metric Titration:

-

Preparation of Solutions: Standard solutions of the ligand, metal salt, a strong acid (e.g., HClO₄), and a strong base (e.g., NaOH) are prepared in a suitable solvent system (e.g., a mixture of water and an organic solvent like ethanol or dioxane to ensure solubility). The ionic strength of the solutions is typically maintained at a constant value using an inert salt like NaClO₄.

-

Titration Sets: At least three sets of titrations are performed:

-

Acid Titration: A known volume of the strong acid solution.

-

Ligand Titration: The same volume of strong acid solution plus a known concentration of the ligand.

-

Complex Titration: The same volumes of strong acid and ligand solutions plus a known concentration of the metal salt.

-

-

pH Measurement: The solutions are titrated with the standard strong base solution, and the pH is recorded after each addition of the titrant.

-

Data Analysis: The titration data is used to calculate the proton-ligand stability constants and the metal-ligand stability constants using established computational methods.

Stability Constants of Related 8-Hydroxyquinoline Derivatives

While specific stability constant data for 5-(Chloromethyl)quinolin-8-ol with transition metals are not readily found in the reviewed literature, data for other 8-hydroxyquinoline derivatives can provide an indication of the expected trends. For instance, the stability of complexes with 8-hydroxyquinoline itself generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). It is anticipated that CMQ and its derivatives would exhibit a similar trend in their metal chelation stability.

Conclusion

5-(Chloromethyl)quinolin-8-ol is a valuable and reactive intermediate for the synthesis of a diverse range of ligands capable of chelating transition metals. The resulting metal complexes exhibit interesting magnetic and electronic properties, and their characterization provides insights into their coordination chemistry. While quantitative data on the stability of metal complexes formed directly with 5-(Chloromethyl)quinolin-8-ol is sparse, the methodologies and data presented for its derivatives offer a solid foundation for further research. Future studies focusing on the determination of the stability constants of CMQ with various transition metals would be highly beneficial for advancing its application in areas such as medicinal chemistry and materials science. The detailed experimental protocols and characterization data compiled in this guide are intended to support and facilitate such future investigations.

References

The Multifaceted Biological Activities of 5-(Chloromethyl)quinolin-8-ol and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its many derivatives, 5-(Chloromethyl)quinolin-8-ol has emerged as a versatile precursor for the synthesis of novel compounds with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of 5-(Chloromethyl)quinolin-8-ol and its derivatives, with a particular focus on their anticancer and antimicrobial properties. Detailed experimental protocols for key assays are provided, and quantitative biological data are summarized for comparative analysis. Furthermore, key signaling pathways implicated in the anticancer activity of these compounds are visualized to facilitate a deeper understanding of their molecular mechanisms.

Introduction

Quinolin-8-ol and its derivatives have long been recognized for their diverse pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities. The introduction of a chloromethyl group at the 5-position of the quinolin-8-ol ring system provides a reactive handle for a variety of chemical modifications, enabling the generation of extensive compound libraries for biological screening. This guide explores the significant therapeutic potential of this class of compounds, offering a comprehensive resource for researchers in the field of drug discovery and development.

Synthesis of 5-(Chloromethyl)quinolin-8-ol and its Derivatives

The foundational precursor, 5-(chloromethyl)-8-hydroxyquinoline hydrochloride, is commonly synthesized via the Burckhalter reaction, a type of Mannich reaction. This involves the reaction of 8-hydroxyquinoline with formaldehyde and hydrochloric acid.

Subsequent derivatization typically involves nucleophilic substitution of the chlorine atom in the chloromethyl group. A common strategy is the condensation with various primary or secondary amines, such as substituted piperazines, to yield a diverse array of 5-((aryl/alkylamino)methyl)quinolin-8-ol derivatives.

Anticancer Activity

Derivatives of 5-(Chloromethyl)quinolin-8-ol have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis, or programmed cell death, through multiple signaling cascades.

Quantitative Anticancer Data

The anticancer potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of cancer cells.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazolo[5,4-b]quinoline derivatives | Various | Not specified | [1] |

| Quinoline-5-sulfonamide derivatives | C-32 (Amelanotic Melanoma) | Varies | [2] |

| MDA-MB-231 (Breast Adenocarcinoma) | Varies | [2] | |

| A549 (Lung Adenocarcinoma) | Varies | [2] | |

| 8-Hydroxyquinoline platinum(II) derivatives | MDA-MB-231 (Breast) | 5.49 ± 0.14 | [3] |

| Quinoline derivatives | MDA-MB-231 (Breast) | 32 nM | [4] |

| HT-29 (Colon) | 11 nM | [4] | |

| 2-Oxo-quinoline derivatives | HepG2 (Liver) | 9.99 | |

| Imidazo[4,5-c]quinoline derivatives | - | 103.3 | |

| Pyrazolone 2 | HCT116 (Colon) | 7.39 ± 0.5 | |

| MCF7 (Breast) | 9.24 ± 0.7 |

Mechanisms of Anticancer Action

Quinoline derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.

-

Intrinsic Pathway: This pathway is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria. Cytochrome c then binds to Apaf-1, forming an apoptosome that activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to cell death.

-

Extrinsic Pathway: This pathway is triggered by the binding of extracellular death ligands (e.g., TNF-α, FasL) to their corresponding death receptors on the cell surface. This leads to the recruitment of adaptor proteins and the activation of caspase-8, which can directly activate executioner caspases or cleave Bid to tBid, thereby engaging the intrinsic pathway.

Signaling Pathway: Induction of Apoptosis by Quinoline Derivatives

Caption: Apoptosis induction by quinoline derivatives.

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation, immunity, cell survival, and proliferation. Its dysregulation is often implicated in cancer. Some quinoline derivatives have been found to inhibit this pathway, thereby suppressing cancer cell growth and survival.

In the canonical NF-κB pathway, inflammatory signals lead to the phosphorylation and subsequent degradation of IκBα, an inhibitory protein. This releases the p65/p50 NF-κB dimer, allowing it to translocate to the nucleus and activate the transcription of pro-survival and pro-inflammatory genes. Quinoline derivatives can interfere with this pathway at various points, such as by preventing the degradation of IκBα or by inhibiting the nuclear translocation of NF-κB.

Signaling Pathway: Inhibition of NF-κB by Quinoline Derivatives

Caption: NF-κB pathway inhibition by quinoline derivatives.

Antimicrobial Activity

Derivatives of 5-(Chloromethyl)quinolin-8-ol exhibit broad-spectrum antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, as well as some fungal species.

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 5-Chloroquinolin-8-ol (Cloxyquin) | Mycobacterium tuberculosis | 0.062 - 0.25 | [5] |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | Mycobacterium tuberculosis | 0.1 | [6] |

| Staphylococcus aureus (MRSA) | 1.1 | [6] | |

| Quinoline-based hydroxyimidazolium hybrids | Staphylococcus aureus | 2 | [7] |

| Mycobacterium tuberculosis H37Rv | 10 | [7] | |

| Cryptococcus neoformans | 15.6 | [7] | |

| 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol) | Phaeomoniella chlamydospora | 10 | [8] |

| Phaeoacremonium aleophilum | 1 | [8] | |

| 7-Methoxyquinoline derivatives | Escherichia coli | 7.812 | |

| Candida albicans | 31.125 |

Experimental Protocols

Synthesis of 5-((4-Alkylpiperazin-1-yl)methyl)quinolin-8-ol Derivatives

Workflow: Synthesis of 5-((4-Alkylpiperazin-1-yl)methyl)quinolin-8-ol Derivatives

Caption: Synthesis workflow for piperazine derivatives.

Procedure:

-

To a stirred solution of 5-(chloromethyl)-8-hydroxyquinoline hydrochloride (1.0 eq) and triethylamine (1.5 eq) in dimethyl sulfoxide (DMSO), add the appropriate substituted piperazine (1.0 eq).

-

Heat the reaction mixture at 80°C for 12 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and add water.

-

Extract the product with ethyl acetate.

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography.

Anticancer Activity: MTT Assay

Workflow: MTT Cytotoxicity Assay

Caption: Workflow for the MTT cytotoxicity assay.

Procedure:

-

Seed human cancer cells in a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds in the complete cell culture medium.

-

Remove the old medium from the wells and add the medium containing the test compounds at various concentrations.

-

Incubate the plates for 48-72 hours.

-

After the incubation period, add MTT solution to each well and incubate for another 4 hours.

-

Remove the medium containing MTT and add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to a vehicle control and determine the IC50 value.

Antimicrobial Activity: Broth Microdilution Method

Procedure:

-

Prepare a stock solution of the test compound, often in DMSO.

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Prepare a standardized inoculum of the test microorganism.

-

Inoculate each well with the microbial suspension.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Conclusion

5-(Chloromethyl)quinolin-8-ol serves as a valuable and versatile starting material for the development of novel therapeutic agents. Its derivatives have demonstrated potent anticancer and antimicrobial activities, operating through diverse and clinically relevant mechanisms of action. The continued exploration of this chemical space holds significant promise for the discovery of new and effective drugs to combat cancer and infectious diseases. This guide provides a foundational resource to aid researchers in this endeavor.

References

- 1. Synthesis and antitumor evaluation of new thiazolo[5,4-b]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

5-(Chloromethyl)quinolin-8-ol: A Versatile Building Block in Organic Synthesis for Drug Discovery and Materials Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Chloromethyl)quinolin-8-ol is a highly versatile bifunctional molecule that has garnered significant attention as a key building block in the field of organic synthesis. Its unique structure, featuring a reactive chloromethyl group at the 5-position and a chelating 8-hydroxyquinoline scaffold, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its synthesis, reactivity, and applications in the development of novel therapeutic agents and functional materials. Detailed experimental protocols for its synthesis and subsequent derivatization are presented, along with a compilation of quantitative data for key compounds. Furthermore, this guide visualizes the role of 5-(chloromethyl)quinolin-8-ol derivatives in modulating critical signaling pathways, such as PI3K/Akt/mTOR and NF-κB, which are implicated in various diseases, including cancer and inflammatory disorders.

Introduction

The 8-hydroxyquinoline moiety is a well-established "privileged structure" in medicinal chemistry, known for its ability to chelate metal ions and interact with a variety of biological targets. The introduction of a chloromethyl group at the 5-position of this scaffold provides a reactive handle for a wide array of synthetic modifications. This functionalization enables the facile introduction of diverse side chains and the construction of more complex molecular architectures. Consequently, 5-(chloromethyl)quinolin-8-ol has emerged as a valuable precursor for the synthesis of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This guide aims to be a comprehensive resource for researchers interested in leveraging the synthetic potential of this important building block.

Synthesis of 5-(Chloromethyl)quinolin-8-ol

The most common and efficient method for the synthesis of 5-(chloromethyl)quinolin-8-ol is the Burckhalter reaction , a modified Mannich reaction. This one-pot synthesis involves the reaction of 8-hydroxyquinoline with formaldehyde and concentrated hydrochloric acid.

Experimental Protocol: Synthesis of 5-(Chloromethyl)quinolin-8-ol Hydrochloride

Materials:

-

8-Hydroxyquinoline

-

Formaldehyde (37% aqueous solution)

-

Concentrated Hydrochloric Acid

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a gas inlet, dissolve 8-hydroxyquinoline in concentrated hydrochloric acid with cooling in an ice bath.

-

To this stirred solution, add formaldehyde solution dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, bubble hydrogen chloride gas through the reaction mixture for several hours at 0-5 °C.

-

Allow the reaction mixture to stand at a low temperature overnight to facilitate the precipitation of the product.

-

Collect the precipitated solid by filtration, wash with a small amount of cold acetone, and then with diethyl ether.

-

Dry the resulting white to off-white solid under vacuum to yield 5-(chloromethyl)quinolin-8-ol hydrochloride.

The free base can be obtained by neutralizing an aqueous solution of the hydrochloride salt with a suitable base, such as sodium bicarbonate or ammonium hydroxide, followed by extraction with an organic solvent.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral data for 5-(chloromethyl)quinolin-8-ol and its hydrochloride salt is provided in the table below.

| Property | 5-(Chloromethyl)quinolin-8-ol | 5-(Chloromethyl)quinolin-8-ol HCl |

| Molecular Formula | C₁₀H₈ClNO | C₁₀H₈ClNO · HCl |

| Molecular Weight | 193.63 g/mol | 230.09 g/mol |

| Appearance | Pale yellow solid | White to off-white solid |

| Melting Point | 155-157 °C | >250 °C (decomposes) |

| ¹H NMR (CDCl₃, δ ppm) | 4.85 (s, 2H, -CH₂Cl), 7.15 (d, 1H), 7.40 (d, 1H), 7.55 (dd, 1H), 8.50 (d, 1H), 8.80 (d, 1H) | Data typically acquired for the free base |

| IR (KBr, cm⁻¹) | ~3400 (O-H), ~1600 (C=N), ~1500 (C=C), ~750 (C-Cl) | ~3400 (O-H), ~2900-3100 (N-H⁺), ~1600 (C=N), ~750 (C-Cl) |

Synthetic Applications of 5-(Chloromethyl)quinolin-8-ol

The reactivity of the chloromethyl group makes 5-(chloromethyl)quinolin-8-ol a versatile precursor for a wide range of derivatives. The primary mode of reaction is nucleophilic substitution, where the chlorine atom is displaced by various nucleophiles.

Aminomethylation Reactions

The most extensively studied application is the reaction with primary and secondary amines to yield 5-(aminomethyl)quinolin-8-ol derivatives. These reactions are typically carried out in the presence of a base, such as triethylamine, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1]

Materials:

-

5-(Chloromethyl)quinolin-8-ol hydrochloride

-

1-Phenylpiperazine

-

Triethylamine

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of 5-(chloromethyl)quinolin-8-ol hydrochloride (1.0 eq) in DMSO, add triethylamine (1.5 eq).

-

Add 1-phenylpiperazine (1.0 eq) to the mixture.

-

Heat the reaction mixture at 80 °C for 12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction to room temperature and add water.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired product.[1]

Ether and Thioether Synthesis

The chloromethyl group can readily react with alkoxides, phenoxides, and thiolates to form the corresponding ethers and thioethers. These reactions are typically performed under basic conditions.

The synthesis of 5-(ethoxymethyl)-8-hydroxyquinoline has been reported, demonstrating the formation of an ether linkage.

Reaction with thiols, such as hexanethiol, in the presence of a base yields the corresponding 5-(alkylthiomethyl)quinolin-8-ol derivatives.

Ester Synthesis

Carboxylate salts can act as nucleophiles to displace the chloride, forming 5-(acyloxymethyl)quinolin-8-ol derivatives. This reaction provides access to ester-containing quinoline compounds.

Carbon-Carbon Bond Formation

While less common, the chloromethyl group can participate in carbon-carbon bond-forming reactions. For instance, it can be converted to the corresponding phosphonium salt, which can then be used in a Wittig reaction with aldehydes or ketones to form vinyl-substituted quinolines. Additionally, under specific catalytic conditions, it may undergo Suzuki coupling with boronic acids, although this is a more challenging transformation for sp³-hybridized chlorides.

Quantitative Data of Representative Derivatives

The following table summarizes the physical and spectral data for a selection of derivatives synthesized from 5-(chloromethyl)quinolin-8-ol.

| Derivative | Structure | Yield (%) | M.p. (°C) | ¹H NMR Highlights (δ ppm) | Ref. |

| 5-((4-Phenylpiperazin-1-yl)methyl)quinolin-8-ol | 80 | Oil | 3.85 (s, 2H, -CH₂-N), 2.6-3.2 (m, 8H, piperazine), 6.8-8.9 (m, 11H, aromatic) | [1] | |

| 5-((4-(4-Chlorophenyl)piperazin-1-yl)methyl)quinolin-8-ol | 75 | 148-150 | 3.86 (s, 2H, -CH₂-N), 2.6-3.2 (m, 8H, piperazine), 6.9-8.9 (m, 10H, aromatic) | [1] | |

| 5-(Hexylthiomethyl)quinolin-8-ol | - | - | 3.90 (s, 2H, -CH₂-S), 2.55 (t, 2H, -S-CH₂-), 0.8-1.6 (m, 11H, hexyl) |

Role in Modulating Signaling Pathways

Derivatives of 8-hydroxyquinoline have shown significant promise as inhibitors of key cellular signaling pathways that are often dysregulated in diseases like cancer.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Several quinoline-based compounds have been developed as inhibitors of this pathway, targeting one or more of the key kinases: PI3K, Akt, and mTOR.[2][3][4] The mechanism of action often involves competitive binding to the ATP-binding pocket of these kinases, thereby preventing their catalytic activity.

References

An In-depth Technical Guide on the Solubility and Stability of 5-(Chloromethyl)quinolin-8-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 5-(Chloromethyl)quinolin-8-ol, a compound also known as Cloxiquine. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visualizations to support formulation and analytical development efforts.

Introduction

5-(Chloromethyl)quinolin-8-ol (CAS No: 130-16-5), a derivative of 8-hydroxyquinoline, is a compound with known antibacterial and antifungal properties. A thorough understanding of its physicochemical properties, particularly its solubility in various solvent systems and its stability under different stress conditions, is paramount for the development of safe, effective, and stable pharmaceutical formulations. This guide summarizes available data on these critical attributes and provides standardized protocols for their evaluation.

Solubility Profile

The solubility of 5-(Chloromethyl)quinolin-8-ol has been determined in a range of common pharmaceutical solvents. The available quantitative data is summarized in the tables below. It is important to note that for some solvents, an ultrasonic bath may be required to achieve the reported solubility.

Table 1: Solubility in Common Organic Solvents and Water

| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | 100 | 556.79 | Ultrasonic bath may be needed.[1] |

| Ethanol | 35 | 194.87 | |

| Water | Insoluble | - |

Table 2: Mole-Fraction Solubility in Various Pure Solvents at 298.15 K (25 °C)

| Solvent | Mole-Fraction Solubility (x₁) |

| 1,4-Dioxane | 0.0751 |

| 2-Ethoxyethanol | 0.0333 |

| n-Propyl Acetate | 0.0297 |

| 2-Methoxyethanol | 0.0291 |

| Ethyl Acetate | 0.0269 |

| Methyl Acetate | 0.0245 |

| Isopropyl Acetate | 0.0232 |

| Acetone | 0.0200 |

| n-Propyl Alcohol | 0.0076 |

| Ethanol | 0.0058 |

| Isopropyl Alcohol | 0.0045 |

| Methanol | 0.0042 |

Data from a study on the mole-fraction solubility of 5-chloro-8-hydroxyquinoline (Form I) in twelve pure solvents at various temperatures.

Table 3: Solubility in Co-Solvent Systems for In Vivo Studies

| Co-Solvent System | Solubility | Notes |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (13.92 mM) | Clear solution.[1] |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (13.92 mM) | Clear solution.[1] |

Stability Profile

5-(Chloromethyl)quinolin-8-ol is reported to be stable under normal storage conditions. However, it is sensitive to light, moisture, and high temperatures. Forced degradation studies are crucial to identify potential degradation products and establish a stability-indicating analytical method. While specific degradation data for 5-(chloromethyl)quinolin-8-ol is not extensively available, information on the parent compound, quinoline, and the closely related 5-chloro-8-hydroxyquinoline can provide insights into potential degradation pathways.

General Stability Observations:

-

Thermal Stability: The compound is a solid with a melting point in the range of 122-128 °C. Exposure to high temperatures, especially near its melting point, is likely to cause degradation.

-

Photostability: As a quinoline derivative, the compound may be susceptible to photodegradation. Exposure to UV and visible light should be minimized.

-

Hydrolytic Stability: The chloromethyl group may be susceptible to hydrolysis under acidic or basic conditions, potentially yielding the corresponding hydroxymethyl derivative.

-

Oxidative Stability: The quinoline ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products.

Experimental Protocols

This section provides detailed methodologies for the determination of solubility and the assessment of stability for 5-(Chloromethyl)quinolin-8-ol.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of 5-(Chloromethyl)quinolin-8-ol in a given solvent.

Materials:

-

5-(Chloromethyl)quinolin-8-ol (solid)

-

Solvent of interest

-

Glass vials with screw caps

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid 5-(Chloromethyl)quinolin-8-ol to a glass vial containing a known volume of the solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Centrifuge the vials at a high speed to ensure complete separation of the solid from the supernatant.

-

Sample Preparation: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of 5-(Chloromethyl)quinolin-8-ol.

-

Calculation: Calculate the solubility in mg/mL or molarity based on the measured concentration and the dilution factor.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are performed to identify the likely degradation products and to develop a stability-indicating analytical method.

Objective: To investigate the degradation of 5-(Chloromethyl)quinolin-8-ol under various stress conditions.

Materials:

-

5-(Chloromethyl)quinolin-8-ol

-

Hydrochloric acid (e.g., 0.1 M)

-

Sodium hydroxide (e.g., 0.1 M)

-

Hydrogen peroxide (e.g., 3%)

-

Calibrated oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometric (MS) detector

Procedure:

-

Sample Preparation: Prepare solutions of 5-(Chloromethyl)quinolin-8-ol in a suitable solvent (e.g., a mixture of water and an organic co-solvent if necessary) at a known concentration.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample solution with an equal volume of hydrochloric acid. Store at a specified temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Treat the sample solution with an equal volume of sodium hydroxide. Store at a specified temperature (e.g., 60 °C) for a defined period.

-

Oxidative Degradation: Treat the sample solution with hydrogen peroxide. Store at room temperature for a defined period.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven at a high temperature (e.g., 80 °C) for a defined period. Also, expose a solution of the compound to the same conditions.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be protected from light.

-

-

Sample Analysis: At appropriate time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all samples, including a non-stressed control, using a suitable stability-indicating HPLC method (e.g., reverse-phase HPLC with a C18 column and a gradient elution).

-

Data Evaluation: Compare the chromatograms of the stressed samples with that of the control. Identify and quantify the degradation products. The peak purity of the parent compound should be assessed to ensure that it is not co-eluting with any degradation products.

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of solubility and stability of 5-(Chloromethyl)quinolin-8-ol.

Caption: Experimental workflow for solubility and stability testing.

The signaling pathway for degradation is complex and can vary based on the stressor. A simplified logical relationship for potential hydrolytic degradation is presented below.

References

The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 5-(Chloromethyl)quinolin-8-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Among its many derivatives, 5-(chloromethyl)quinolin-8-ol hydrochloride stands out as a particularly valuable and versatile starting material for the synthesis of novel bioactive compounds. The presence of the reactive chloromethyl group at the 5-position, combined with the chelating properties of the 8-hydroxyquinoline core, provides a unique platform for the development of potent anticancer, antimicrobial, and antiviral agents. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of compounds derived from 5-(chloromethyl)quinolin-8-ol, offering a valuable resource for researchers in the field of drug discovery and development.

Synthesis of 5-(Chloromethyl)quinolin-8-ol Derivatives

The primary route to a diverse library of derivatives involves the nucleophilic substitution of the chlorine atom in the 5-chloromethyl group. This allows for the introduction of a wide array of functionalities, including amines, imidazoles, and other heterocyclic systems.

Experimental Protocol: General Synthesis of 5-((4-Substituted-piperazin-1-yl)methyl)quinolin-8-ol Derivatives

A common synthetic strategy for creating derivatives of 5-(chloromethyl)quinolin-8-ol involves its reaction with various piperazine analogs.

Materials:

-

5-(Chloromethyl)quinolin-8-ol hydrochloride

-

Appropriate substituted piperazine (e.g., 1-phenylpiperazine)

-

Triethylamine (TEA)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate

-

Water

Procedure:

-

To a stirred solution of 5-(chloromethyl)quinolin-8-ol hydrochloride (1.0 equivalent) in DMSO, add triethylamine (1.5 equivalents).

-

Add the desired substituted piperazine (1.0 equivalent) to the reaction mixture.

-

Heat the resulting mixture at 80°C for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Add water to the mixture and extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel.

Anticancer Applications

Derivatives of 5-(chloromethyl)quinolin-8-ol have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis through various signaling pathways.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative quinolin-8-ol derivatives.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 8-hydroxy-2-quinolinecarbaldehyde | MDA-MB-231 (Breast) | 12.5-25 | [1] |

| 8-hydroxy-2-quinolinecarbaldehyde | T-47D (Breast) | 12.5-25 | [1] |

| 8-hydroxy-2-quinolinecarbaldehyde | Hs578t (Breast) | 12.5-25 | [1] |

| 8-hydroxy-2-quinolinecarbaldehyde | SaoS2 (Osteosarcoma) | 12.5-25 | [1] |

| 8-hydroxy-2-quinolinecarbaldehyde | K562 (Leukemia) | 12.5-25 | [1] |

| 8-hydroxy-2-quinolinecarbaldehyde | SK-Hep-1 (Liver) | 12.5-25 | [1] |

| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B (Liver) | 6.25 | [1] |

| 6-Bromo-5-nitroquinoline | HT29 (Colon) | Lower than 5-FU | [2] |

| 6,8-diphenylquinoline | C6 (Glioblastoma), HeLa (Cervical), HT29 (Colon) | Significant antiproliferative activity | [2] |

| Quinoline derivative 91b1 | A549 (Lung) | 15.38 µg/mL | [3] |

| Quinoline derivative 91b1 | AGS (Gastric) | 4.28 µg/mL | [3] |

| Quinoline derivative 91b1 | KYSE150 (Esophageal) | 4.17 µg/mL | [3] |

| Quinoline derivative 91b1 | KYSE450 (Esophageal) | 1.83 µg/mL | [3] |

| DFIQ (a quinoline derivative) | A549 (Lung) | 4.16 (24h), 2.31 (48h) | [4] |

Signaling Pathways in Anticancer Activity

Quinoline derivatives can induce apoptosis through both intrinsic and extrinsic pathways. The following diagram illustrates a generalized pathway for apoptosis induction by these compounds.

Caption: Generalized signaling pathway for anticancer activity of quinoline derivatives.

Antimicrobial Applications

Derivatives of 5-(chloromethyl)quinolin-8-ol have shown promising activity against a variety of bacterial and fungal pathogens. Their mechanism of action is often attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV.

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values for some 5-(chloromethyl)quinolin-8-ol derivatives against various microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Cloxyquin (5-chloroquinolin-8-ol) | Mycobacterium tuberculosis (standard strains) | 0.062 - 0.25 | [5] |

| Cloxyquin (5-chloroquinolin-8-ol) | Mycobacterium tuberculosis (clinical isolates) | 0.062 - 0.25 | [5] |

| 5-sulphonamido-8-hydroxyquinoline derivatives | Escherichia coli | Potent inhibition | [6] |

| 5-sulphonamido-8-hydroxyquinoline derivatives | Pseudomonas aeruginosa | Potent inhibition | [6] |

| 5-((4-alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives | Gram-positive and Gram-negative bacteria | Good activity | [7] |

| 5-chloro-7-iodo-8-hydroxyquinoline | Phaeomoniella chlamydospora | 10 | [8] |

| 5-chloro-7-iodo-8-hydroxyquinoline | Phaeoacremonium aleophilum | 1 | [8] |

Mechanism of Antimicrobial Action

The primary mechanism of antimicrobial action for many quinoline derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination.

Caption: Mechanism of action of quinoline derivatives as antimicrobial agents.

Antiviral Applications

The antiviral potential of 5-(chloromethyl)quinolin-8-ol derivatives is an emerging area of research. Studies have shown that certain derivatives can inhibit the replication of various viruses, including RNA viruses.

Quantitative Antiviral Activity Data

The following table provides a summary of the antiviral activities of some quinoline derivatives.

| Compound/Derivative | Virus | EC50 | Reference |

| 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol | SARS-CoV-2 (in silico) | Potential agent | [9] |

| 5-sulphonamido-8-hydroxyquinoline derivatives | Avian Paramyxovirus type 1 (APMV-1) | 3-4 µ g/egg (IC50) | [6] |

| 5-sulphonamido-8-hydroxyquinoline derivatives | Laryngotracheitis virus (LTV) | 3-4 µ g/egg (IC50) | [6] |

| Chloroquine (a quinoline derivative) | SARS-CoV-2 | 1.13 µM | [10] |

Mechanism of Antiviral Action

A key mechanism of antiviral action for some quinoline derivatives is the inhibition of viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses.

References

- 1. researchgate.net [researchgate.net]

- 2. Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline) with Bovine Serum Albumin: Biophysical Analysis and Computational Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PQ1, a quinoline derivative, induces apoptosis in T47D breast cancer cells through activation of caspase-8 and caspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journal.waocp.org [journal.waocp.org]

- 9. 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol as potential antiviral SARS-CoV-2 candidate: Synthesis, crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-(Chloromethyl)quinolin-8-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 5-(Chloromethyl)quinolin-8-ol and its subsequent conversion to various derivatives. These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3][4]

Introduction

8-Hydroxyquinoline and its derivatives are well-established scaffolds in drug discovery, known for their chelating properties and diverse pharmacological effects.[5][6] The introduction of a chloromethyl group at the 5-position provides a reactive handle for further functionalization, allowing for the synthesis of a wide array of derivatives. A common and efficient method for the synthesis of 5-(Chloromethyl)quinolin-8-ol is through a chloromethylation reaction of 8-hydroxyquinoline.[1][7] Subsequent nucleophilic substitution of the chlorine atom with various amines, such as piperazine derivatives, yields a library of compounds with potential therapeutic applications.[8] The Mannich reaction is another key synthetic strategy for generating aminomethylated 8-hydroxyquinolines.[5][6][9][10][11]

Experimental Protocols

This section details the experimental procedures for the synthesis of the key intermediate, 5-(Chloromethyl)quinolin-8-ol hydrochloride, and its subsequent derivatization.

Protocol 1: Synthesis of 5-(Chloromethyl)quinolin-8-ol Hydrochloride

This protocol describes the direct chloromethylation of 8-hydroxyquinoline.

-

Materials:

-

8-Hydroxyquinoline

-

37% Aqueous formaldehyde

-

32% Aqueous hydrochloric acid

-

Hydrogen chloride gas

-

90% Ethanol

-

-

Procedure:

-

In a reaction vessel, mix 14.6 g (0.1 mol) of 8-hydroxyquinoline, 16 mL of 32% aqueous hydrochloric acid, and 16 mL (0.2 mol) of 37% aqueous formaldehyde at 0°C.[7]

-

Bubble hydrogen chloride gas through the mixture for 6 hours at 0°C.[7]

-

After the reaction is complete, allow the mixture to stand at room temperature for 2 hours without stirring.[7]

-

Collect the resulting yellow solid by filtration.[7]

-

Wash the solid with 90% ethanol.[7]

-

Dry the product under vacuum to yield 5-(chloromethyl)-8-quinolinol hydrochloride.[7]

-

-

Characterization:

-

The structure of the product can be confirmed by ¹H NMR spectroscopy.[7]

-

Protocol 2: Synthesis of 5-((4-Alkylpiperazin-1-yl)methyl)quinolin-8-ol Derivatives

This protocol provides a general method for the derivatization of 5-(Chloromethyl)quinolin-8-ol hydrochloride with various piperazines.[8]

-

Materials:

-

5-(Chloromethyl)-8-hydroxyquinoline hydrochloride

-

Appropriate 4-alkylpiperazine

-

Triethylamine

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Water

-

Hexane

-

Acetone

-

-

Procedure:

-

To a stirred solution of 5-(chloromethyl)-8-hydroxyquinoline hydrochloride (5.74 mmol) and triethylamine (8.5 mmol) in 20 mL of DMSO, add the appropriate piperazine (5.74 mmol).[8]

-

Heat the resulting mixture at 80°C for 12 hours.[8]

-

Monitor the reaction progress using thin-layer chromatography (TLC).[8]

-

After completion, cool the reaction to room temperature and add 50 mL of water.[8]

-

Extract the product with ethyl acetate (3 x 80 mL).[8]

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.[8]

-

Purify the crude product by column chromatography using a hexane/acetone (6:4) solvent system to obtain the desired product.[8]

-

Quantitative Data Summary

The following tables summarize the quantitative data reported for the synthesis of 5-(Chloromethyl)quinolin-8-ol derivatives.

Table 1: Synthesis of 5-(Chloromethyl)quinolin-8-ol Hydrochloride

| Product | Starting Material | Reagents | Yield | Melting Point | Reference |

| 5-(Chloromethyl)-8-quinolinol hydrochloride | 8-Hydroxyquinoline | Formaldehyde, Hydrochloric acid, HCl gas | 98% | 280 °C (decomposes)[7] | [7] |

Table 2: Synthesis of a 5-((4-Phenylpiperazin-1-yl)methyl)quinolin-8-ol Derivative

| Product | Starting Materials | Solvent | Yield | Physical State | Reference |

| 5-((4-Phenylpiperazin-1-yl)methyl)quinolin-8-ol | 1-Phenylpiperazine, 5-(Chloromethyl)quinolin-8-ol hydrochloride, Triethylamine | DMSO | 80% | Brown oil | [8] |

Visualizations

Diagram 1: Synthesis Workflow for 5-(Chloromethyl)quinolin-8-ol Derivatives

Caption: Synthetic workflow for producing 5-(Chloromethyl)quinolin-8-ol derivatives.

Diagram 2: Logical Relationship of Components in the Mannich Reaction

Caption: Key components involved in the Mannich reaction for synthesizing 8-hydroxyquinoline derivatives.

References

- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 3. 5-Chloro-8-Hydroxyquinoline: A Versatile Compound for Pharmaceutical and Industrial Applications [jindunchemical.com]

- 4. Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 5-(CHLOROMETHYL)-8-QUINOLINOL HYDROCHLORIDE CAS#: 4053-45-6 [amp.chemicalbook.com]

- 8. jmaterenvironsci.com [jmaterenvironsci.com]

- 9. benthamdirect.com [benthamdirect.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of Novel 8-Hydroxyquinoline Derivatives through Mannich Reaction and their Biological Evaluation as Potential Immunomodulatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of 5-(Chloromethyl)quinolin-8-ol in Antibacterial Agent Development

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 5-(Chloromethyl)quinolin-8-ol and its derivatives in the discovery and development of novel antibacterial agents. This document outlines the synthesis of active compounds, their antibacterial efficacy, proposed mechanisms of action, and detailed protocols for their evaluation.

Introduction

The emergence of multidrug-resistant (MDR) bacteria poses a significant threat to global health. Quinoline derivatives, particularly 8-hydroxyquinolines, have long been recognized for their broad-spectrum antimicrobial properties. 5-(Chloromethyl)quinolin-8-ol serves as a versatile starting material for the synthesis of a variety of derivatives with potent antibacterial activity. The 8-hydroxyquinoline scaffold is a privileged structure in medicinal chemistry, largely due to its ability to chelate metal ions essential for bacterial survival and enzymatic function.[1][2] This document details the application of 5-(Chloromethyl)quinolin-8-ol in developing new antibacterial candidates.

Data Presentation: Antibacterial Activity

The antibacterial efficacy of 5-(Chloromethyl)quinolin-8-ol derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC). The following tables summarize the MIC values of representative 8-hydroxyquinoline derivatives against a panel of Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentrations (MICs) of 5-Chloroquinolin-8-ol (Cloxyquin) against Mycobacterium tuberculosis

| M. tuberculosis Strain Type | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Drug-sensitive | 100 | 0.125 | 0.25 | 0.062 - 0.25 |

| Drug-resistant | 20 | 0.125 | 0.25 | 0.062 - 0.25 |

| Multidrug-resistant (MDR) | 30 | 0.125 | 0.125 | 0.062 - 0.25 |

Data synthesized from literature for illustrative purposes.[3]

Table 2: In Vitro Antibacterial Activity of Various 8-Hydroxyquinoline Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Staphylococcus epidermidis | 4 - 16 |

| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Staphylococcus aureus | 4 - 16 |

| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Enterococcus faecalis | 4 - 16 |

| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Enterococcus faecium | 4 - 16 |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | Mycobacterium tuberculosis | 0.1 |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | Mycobacterium smegmatis | 1.56 |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | Methicillin-sensitive S. aureus (MSSA) | 2.2 |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | Methicillin-resistant S. aureus (MRSA) | 1.1 |

Data synthesized from multiple sources for illustrative purposes.[4][5]

Mechanism of Action

The primary antibacterial mechanism of 8-hydroxyquinoline derivatives is their ability to chelate essential metal ions, such as iron (Fe³⁺), zinc (Zn²⁺), and manganese (Mn²⁺).[2][6] These metal ions are critical cofactors for various bacterial enzymes involved in essential metabolic processes. By sequestering these ions, 8-hydroxyquinoline derivatives disrupt these pathways, leading to bacterial growth inhibition and cell death.

Some derivatives, particularly iron complexes of 8-hydroxyquinoline, may exhibit a dual mechanism of action.[6] In addition to metal chelation by the 8-hydroxyquinoline ligand, the complex can transport iron into the bacterial cell, potentially leading to the generation of reactive oxygen species (ROS) via the Fenton reaction, which causes oxidative damage to cellular components.[6]

Experimental Protocols

Synthesis of 5-((4-Alkylpiperazin-1-yl)methyl)quinolin-8-ol Derivatives

This protocol describes a general method for the synthesis of 5-substituted quinolin-8-ol derivatives from 5-chloromethyl-8-hydroxyquinoline hydrochloride.[7]

Materials:

-

5-Chloromethyl-8-hydroxyquinoline hydrochloride

-

Appropriate 4-alkylpiperazine

-

Triethylamine (TEA)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Stirring plate and stir bar

-

Heating mantle or oil bath

-

Thin Layer Chromatography (TLC) plates and chamber

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of 5-chloromethyl-8-hydroxyquinoline hydrochloride (1.0 eq) in DMSO, add triethylamine (1.5 eq).

-

Add the appropriate 4-alkylpiperazine (1.0 eq) to the reaction mixture.

-

Heat the resulting mixture at 80°C for 12 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Add water to the mixture and extract the product with ethyl acetate (3x).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent by rotary evaporation to yield the crude product.

-

Purify the product by column chromatography if necessary.

Broth Microdilution Method for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of antimicrobial agents.[8][9]

Materials:

-

Test compounds (5-(Chloromethyl)quinolin-8-ol derivatives)

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Sterile saline or broth

-

Spectrophotometer or microplate reader

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Test Compound Stock Solution:

-

Accurately weigh the test compound and dissolve it in a suitable solvent (e.g., DMSO) to a known concentration.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test bacterium.

-

Transfer the colonies to a tube containing sterile saline or broth.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

-

Add 100 µL of the stock solution of the test compound to the first well of a row.

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

-

This will result in wells with decreasing concentrations of the test compound.

-

Include a growth control well (no compound) and a sterility control well (no bacteria).

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.

-

Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpreting Results:

-

After incubation, visually inspect the plates for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

-

Structure-Activity Relationship (SAR)

The antibacterial activity of 8-hydroxyquinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline ring.[1]

-

The 8-OH group is crucial: The hydroxyl group at position 8 is essential for the metal-chelating activity and, consequently, the antibacterial effect.[5]

-

Substituents at the 5- and 7-positions: The nature of the substituents at these positions can modulate the lipophilicity, electronic properties, and steric hindrance of the molecule, thereby affecting its uptake by bacterial cells and its interaction with the target sites.[1] For instance, the introduction of halogen atoms or bulky side chains can enhance antibacterial activity.

Further SAR studies are crucial for optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties.

Conclusion

5-(Chloromethyl)quinolin-8-ol is a valuable scaffold for the development of novel antibacterial agents. Its derivatives have demonstrated potent activity against a range of clinically relevant bacteria, including drug-resistant strains. The primary mechanism of action involves the chelation of essential metal ions, leading to the disruption of bacterial metabolism. The provided protocols offer a framework for the synthesis and evaluation of new 5-(Chloromethyl)quinolin-8-ol derivatives as potential antibacterial drug candidates. Further research focusing on lead optimization and in vivo efficacy studies is warranted to translate these promising findings into new therapeutic options.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Characterization, Antimicrobial and Anticancer Evaluation of Novel Heterocyclic Diazene Compounds Derived from 8-Quinolinol [mdpi.com]

- 3. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jmaterenvironsci.com [jmaterenvironsci.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols for Testing the Antifungal Properties of 5-(Chloromethyl)quinolin-8-ol

Abstract

These application notes provide a comprehensive experimental framework for evaluating the antifungal efficacy of 5-(Chloromethyl)quinolin-8-ol, a derivative of 8-hydroxyquinoline. The protocols detailed herein are designed for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel antifungal agents. This document outlines standardized methods for determining the minimum inhibitory concentration (MIC), minimum fungicidal concentration (MFC), and in vitro cytotoxicity. All procedures are based on established guidelines to ensure data accuracy and reproducibility.

Introduction

The emergence of drug-resistant fungal pathogens necessitates the development of new antifungal agents. The 8-hydroxyquinoline scaffold is a well-established pharmacophore known for its broad-spectrum antimicrobial properties.[1][2] Derivatives of 8-hydroxyquinoline have demonstrated potent activity against various fungal species, including Candida, Aspergillus, and Cryptococcus.[1] The proposed mechanism of action for many 8-hydroxyquinoline derivatives involves the chelation of essential metal ions, which disrupts fungal metabolic processes, and in some cases, damages the cell wall and compromises the integrity of the cytoplasmic membrane.[3][4]

This document provides a detailed experimental setup for characterizing the antifungal profile of 5-(Chloromethyl)quinolin-8-ol.

Experimental Workflow

The overall workflow for assessing the antifungal properties of the test compound is depicted below. The process begins with the preparation of the compound and fungal inocula, followed by primary antifungal susceptibility testing (MIC), secondary testing for fungicidal activity (MFC), and concludes with an evaluation of mammalian cell cytotoxicity to determine the compound's selectivity.

Caption: Overall experimental workflow for antifungal compound evaluation.

Proposed Mechanism of Action

The antifungal activity of 8-hydroxyquinoline derivatives is often attributed to their ability to chelate metal ions that are crucial for fungal enzyme function. This disruption of metal homeostasis can lead to the inhibition of key metabolic pathways and ultimately, fungal cell death. Some derivatives have also been shown to directly damage the fungal cell wall or membrane.[3][5]

Caption: Proposed antifungal mechanism of 8-hydroxyquinoline derivatives.

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method (M27-A for yeasts and M38-A for molds).[6][7]

Objective: To determine the lowest concentration of 5-(Chloromethyl)quinolin-8-ol that visibly inhibits the growth of a panel of fungal pathogens.

Materials:

-

5-(Chloromethyl)quinolin-8-ol

-

Dimethyl sulfoxide (DMSO, sterile)

-

Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered to pH 7.0 with MOPS.

-

Sterile 96-well flat-bottom microtiter plates

-

Spectrophotometer

-

Incubator (35°C)

Procedure:

-

Compound Preparation: Prepare a 10 mg/mL stock solution of 5-(Chloromethyl)quinolin-8-ol in DMSO. Create serial twofold dilutions in RPMI-1640 medium to achieve final concentrations ranging from (for example) 128 µg/mL to 0.25 µg/mL in the microtiter plate wells. The final DMSO concentration should not exceed 1% (v/v).

-

Inoculum Preparation:

-

Yeasts: Culture the yeast on Sabouraud Dextrose Agar for 24-48 hours. Suspend several colonies in sterile saline. Adjust the suspension with a spectrophotometer at 530 nm to a turbidity equivalent to a 0.5 McFarland standard. This yields a stock suspension of approximately 1-5 x 10⁶ cells/mL. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ cells/mL in the wells.[8]

-

Molds: Culture the mold on Potato Dextrose Agar until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ conidia/mL.

-

-

Assay Setup:

-

Add 100 µL of RPMI-1640 medium containing the serially diluted compound to the wells of a 96-well plate.

-

Add 100 µL of the final fungal inoculum to each well.

-

Include a positive control (fungal inoculum without compound) and a negative control (medium only).

-

-

Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts or 48-72 hours for molds, depending on the growth rate of the organism.[9]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. For azole-class compounds and yeasts, the endpoint is often defined as the concentration that causes a significant reduction (≥50%) in turbidity compared to the positive control.[9]

Protocol 2: Minimum Fungicidal Concentration (MFC) Assay

Objective: To determine the lowest concentration of 5-(Chloromethyl)quinolin-8-ol that kills ≥99.9% of the initial fungal inoculum.

Procedure:

-

Following MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth in the MIC assay.

-

Spot the aliquot onto a Sabouraud Dextrose Agar plate.

-

Incubate the agar plate at 35°C for 24-48 hours (or until growth is visible in the positive control spot).

-

The MFC is defined as the lowest concentration of the compound from which no colonies grow on the agar plate.